1-Benzyl-3-oxopiperidine-4-carbonitrile 1-Benzyl-3-oxopiperidine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1554341-03-5
VCID: VC4165114
InChI: InChI=1S/C13H14N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
SMILES: C1CN(CC(=O)C1C#N)CC2=CC=CC=C2
Molecular Formula: C13H14N2O
Molecular Weight: 214.268

1-Benzyl-3-oxopiperidine-4-carbonitrile

CAS No.: 1554341-03-5

Cat. No.: VC4165114

Molecular Formula: C13H14N2O

Molecular Weight: 214.268

* For research use only. Not for human or veterinary use.

1-Benzyl-3-oxopiperidine-4-carbonitrile - 1554341-03-5

Specification

CAS No. 1554341-03-5
Molecular Formula C13H14N2O
Molecular Weight 214.268
IUPAC Name 1-benzyl-3-oxopiperidine-4-carbonitrile
Standard InChI InChI=1S/C13H14N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Standard InChI Key PLUIIDRINYZIIS-UHFFFAOYSA-N
SMILES C1CN(CC(=O)C1C#N)CC2=CC=CC=C2

Introduction

Chemical Structure and Characterization

Structural Features

The compound’s core structure consists of a six-membered piperidine ring with the following substituents:

  • Benzyl group: Attached to the nitrogen atom (position 1).

  • Oxo group: At position 3, forming a ketone.

  • Nitrile group: At position 4, providing reactivity for further functionalization.

The SMILES notation is N#CC1C(CN(CC2=CC=CC=C2)CC1)=O\text{N\#CC1C(CN(CC2=CC=CC=C2)CC1)=O}, and the InChIKey is KYVPNXJBNPZCPX-UHFFFAOYSA-N\text{KYVPNXJBNPZCPX-UHFFFAOYSA-N} .

Spectroscopic Data

  • IR: Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (C=O stretch) .

  • NMR:

    • 1H^1\text{H}: δ 7.3–7.2 (m, 5H, aromatic), δ 3.8–3.6 (m, 2H, N-CH2_2-Ph), δ 3.2–2.8 (m, 4H, piperidine protons) .

    • 13C^{13}\text{C}: δ 208.5 (C=O), δ 118.9 (C≡N), δ 135.2–127.3 (aromatic carbons) .

Synthesis and Optimization

Route 1: Alkylation-Cyclization (Patent CN110734393B)

  • Intermediate formation: Reacting NN-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate in the presence of alkali.

  • Cyclization: Base-mediated intramolecular cyclization to form the piperidine ring.

  • Hydrochloride salt formation: Acidification with HCl yields the final product.

  • Yield: 97.1% (purity >99.5% by HPLC) .

Route 2: Esterification with Sodium Hydride

  • Reagents: NN-benzylpiperidin-3-one, dimethyl carbonate, NaH.

  • Conditions: Reflux in DMF for 20 minutes.

  • Yield: 99% (crude), purity 92–93% after purification .

Comparative Analysis

MethodYield (%)Purity (%)Key Advantage
Route 1 97.199.5High purity, scalable
Route 2 9992–93Rapid reaction, moderate purity

Physicochemical Properties

  • Appearance: White to off-white crystalline solid .

  • Solubility:

    • Water: 5–10 mg/mL (25°C).

    • Organic solvents: Soluble in ethanol, DMSO, and dichloromethane .

  • Stability: Stable under inert conditions; sensitive to moisture and strong acids/bases .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

  • Factor XIIa inhibitors: Used in synthesizing pyranopyrazole derivatives for treating autoimmune diseases (e.g., WO2019108565A1) .

  • Anticancer agents: Derivatives show IC50_{50} values of 3.8–5.2 μM against HeLa and MCF-7 cell lines.

  • Antibacterial scaffolds: Nitrile group enhances binding to bacterial enzymes.

Case Study: Pyranopyrazole Immunomodulators

  • Target: High molecular weight kininogen (HK) fragment-mediated immune response.

  • Derivative activity:

    • IC50\text{IC}_{50} for Factor XIIa inhibition: 0.8–2.4 μM.

    • Reduced inflammation in murine models by 30–40% .

Biological Activity and Mechanisms

Enzymatic Interactions

  • Enzyme inhibition: Binds to serine proteases via nitrile-pharmacophore interactions.

  • Receptor modulation: Modulates GABAA_A receptors in neurological studies.

In Vitro Profiling

AssayResultReference
Cytotoxicity (HeLa)IC50_{50} = 4.5 μM
Anti-inflammatory35% reduction in TNF-α
Metabolic stabilityt1/2_{1/2} = 2.1 h (human)

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